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Introduction

Dipentyl carbonate (DPC) is an aliphatic, acyclic organic carbonate. Organic carbonates are
recognized for their low toxicity and high biodegradability, positioning them as environmentally
benign reagents and solvents.[1] While specific research on dipentyl carbonate is limited, its
chemical behavior can be largely understood through the established reactivity and stability of
the dialkyl carbonate class of compounds. This guide provides a comprehensive overview of
the core principles governing the reactivity and stability of dipentyl carbonate, drawing on
available data and analogous behavior of other aliphatic carbonates.

Chemical Identity

Property Value Reference
CAS Number 2050-94-4 [2]
Chemical Formula C11H2203 [2]
Molecular Weight 202.29 g/mol Calculated
Structure O=C(OCCcCC)(OCcccCQC)

Reactivity of Dipentyl Carbonate
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The reactivity of dipentyl carbonate is centered around the electrophilic carbonyl carbon,
making it susceptible to nucleophilic attack. Key reactions include transesterification and
hydrolysis.

Transesterification

Transesterification is a crucial reaction for both the synthesis and modification of dipentyl
carbonate. It involves the exchange of the pentoxy groups with other alkoxy groups.

A notable synthesis of dipentyl carbonate is achieved through the transesterification of
dimethyl carbonate (DMC) with 1-pentanol.[1] This reaction is typically catalyzed by a base and
driven to completion by removing the methanol byproduct.[1]

Experimental Protocol: Synthesis of Dipentyl Carbonate via Transesterification[1]
o Reactants: Dimethyl carbonate (DMC) and 1-pentanol (1-PeOH).
o Catalyst: 1-butyl-3-methylimidazolium hydroxide ([omIm]OH), an alkaline ionic liquid.

e Reaction Conditions:

o

Molar ratio of DMC to 1-PeOH: 1:4

[¢]

Catalyst dosage: 2.0% (by weight)

[¢]

Reaction temperature: 110 °C

Reaction time: 4 hours

o

e Procedure: The reactants and catalyst are mixed in a reaction vessel equipped with a
distillation apparatus. The reaction mixture is heated to 110 °C. Methanol formed during the
reaction is continuously distilled off to shift the equilibrium towards the formation of dipentyl
carbonate.

 Yield: Under these conditions, a dipentyl carbonate yield of up to 75.81% has been
reported.[1]
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The following diagram illustrates the synthesis of dipentyl carbonate through the
transesterification of dimethyl carbonate and 1-pentanol.

Synthesis of Dipentyl Carbonate
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Caption: Synthesis of dipentyl carbonate via transesterification.

Hydrolysis

Like other aliphatic carbonates, dipentyl carbonate is susceptible to hydrolysis, particularly
under acidic or basic conditions. The reaction yields 1-pentanol and carbon dioxide. Generally,
base-catalyzed hydrolysis is more rapid than acid-catalyzed hydrolysis for aliphatic carbonates.

[3][4]

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a
hydroxide ion on the carbonyl carbon, followed by the departure of a pentoxide leaving group,
which is then protonated.
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Base-Catalyzed Hydrolysis of Dipentyl Carbonate
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Caption: General mechanism of base-catalyzed hydrolysis.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances
the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Stability of Dipentyl Carbonate

The stability of dipentyl carbonate is influenced by temperature, pH, and the presence of

catalysts.

Thermal Stability

Aliphatic carbonates generally exhibit good thermal stability. However, at elevated
temperatures, they can undergo decomposition. For instance, diethyl carbonate can
decompose into ethylene, ethanol, and CO2.[5] While specific data for dipentyl carbonate is
not readily available, a similar decomposition pathway to produce pentene, 1-pentanol, and
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carbon dioxide can be anticipated at high temperatures. The presence of certain catalysts can
lower the decomposition temperature.

pH Stability

As discussed in the hydrolysis section, dipentyl carbonate is most stable under neutral pH
conditions. Its stability decreases in both acidic and basic environments, with a more
pronounced degradation observed in strongly basic solutions.[3][4]

Compatibility with Other Chemicals

Dialkyl carbonates are generally stable and non-reactive under ambient conditions.[6] They are
considered aprotic, highly dipolar solvents.[6] However, they are incompatible with strong
oxidizing agents, strong acids, and strong bases, which can promote their decomposition.

Quantitative Data Summary

Due to the limited specific research on dipentyl carbonate, a comprehensive table of
guantitative data is not available. The table below summarizes the available information on its
synthesis.

Parameter Value Reference

) Transesterification of DMC
Synthesis Method ) [1]
with 1-pentanol

1-butyl-3-methylimidazolium

Catalyst 1
Y hydroxide s
Reaction Temperature 110 °C [1]
Reaction Time 4 hours [1]
Yield 75.81% [1]
Conclusion

Dipentyl carbonate, as a member of the dialkyl carbonate family, is a versatile compound with
favorable characteristics such as low toxicity and high biodegradability. Its reactivity is primarily

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1330105?utm_src=pdf-body
https://www.cetjournal.it/cet/23/105/028.pdf
https://www.researchgate.net/publication/244322334_Acid_and_base-catalyzed_hydrolyses_of_aliphatic_polycarbonates_and_polyesters
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00300/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00300/full
https://www.benchchem.com/product/b1330105?utm_src=pdf-body
https://www.researchgate.net/publication/263945569_Synthesis_of_Dipentyl_Carbonate_by_Transesterification_Using_Basic_Ionic_Liquid_bmImOH_Catalyst
https://www.researchgate.net/publication/263945569_Synthesis_of_Dipentyl_Carbonate_by_Transesterification_Using_Basic_Ionic_Liquid_bmImOH_Catalyst
https://www.researchgate.net/publication/263945569_Synthesis_of_Dipentyl_Carbonate_by_Transesterification_Using_Basic_Ionic_Liquid_bmImOH_Catalyst
https://www.researchgate.net/publication/263945569_Synthesis_of_Dipentyl_Carbonate_by_Transesterification_Using_Basic_Ionic_Liquid_bmImOH_Catalyst
https://www.researchgate.net/publication/263945569_Synthesis_of_Dipentyl_Carbonate_by_Transesterification_Using_Basic_Ionic_Liquid_bmImOH_Catalyst
https://www.benchchem.com/product/b1330105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

governed by the electrophilic nature of its carbonyl group, making it susceptible to nucleophilic
attack in reactions like transesterification and hydrolysis. While stable under neutral conditions,
its stability is compromised by acidic and basic environments, as well as high temperatures.
The synthesis of dipentyl carbonate can be efficiently achieved through the base-catalyzed
transesterification of dimethyl carbonate with 1-pentanol. Further research is warranted to fully
elucidate the specific quantitative aspects of dipentyl carbonate's reactivity and stability,
which will be crucial for its broader application in research and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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